molecular formula C12H18ClNO B1318661 4-(4-Methylphenoxy)piperidine CAS No. 63843-49-2

4-(4-Methylphenoxy)piperidine

Cat. No.: B1318661
CAS No.: 63843-49-2
M. Wt: 227.73 g/mol
InChI Key: FUYMHJIAYHLIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)piperidine is an organic compound with the molecular formula C12H17NO It is a piperidine derivative where the piperidine ring is substituted with a 4-methylphenoxy group

Biochemical Analysis

Biochemical Properties

4-(4-Methylphenoxy)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing the activity of these enzymes . Additionally, this compound has been shown to bind to certain receptor proteins, potentially affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound has been found to modulate neurotransmitter release, thereby influencing synaptic transmission and neural communication . In hepatocytes, this compound can alter gene expression related to detoxification processes, impacting cellular metabolism and the ability to process xenobiotics . Furthermore, it has been observed to affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding interaction can result in changes in the metabolism of other compounds, potentially altering their pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity . This can lead to changes in the expression of genes involved in cellular metabolism, detoxification, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . In in vitro studies, the long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver damage, oxidative stress, and alterations in metabolic pathways . The threshold for these toxic effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by further oxidation and conjugation reactions . These metabolic processes can influence the bioavailability and elimination of this compound, as well as its potential interactions with other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with cytochrome P450 enzymes and other metabolic enzymes . The targeting of this compound to these organelles is likely mediated by specific targeting signals and post-translational modifications . The localization within these subcellular compartments allows this compound to effectively modulate metabolic processes and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base. One common method is the Williamson ether synthesis, where 4-methylphenol is reacted with piperidine in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(4-Methylphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)methylpiperidine: Similar structure but with a methyl group attached to the piperidine ring.

    4-(4-Methoxyphenoxy)piperidine: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

4-(4-Methylphenoxy)piperidine is unique due to the specific positioning of the methylphenoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological properties and applications compared to its analogs.

Properties

IUPAC Name

4-(4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFNUHGMXGAUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-49-2
Record name 4-(4-methylphenoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenoxy)piperidine
Reactant of Route 3
Reactant of Route 3
4-(4-Methylphenoxy)piperidine
Reactant of Route 4
Reactant of Route 4
4-(4-Methylphenoxy)piperidine
Reactant of Route 5
Reactant of Route 5
4-(4-Methylphenoxy)piperidine
Reactant of Route 6
Reactant of Route 6
4-(4-Methylphenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.